molecular formula C12H14O3S B099615 Benzyl 2-acetylsulfanylpropanoate CAS No. 16850-03-6

Benzyl 2-acetylsulfanylpropanoate

Cat. No.: B099615
CAS No.: 16850-03-6
M. Wt: 238.3 g/mol
InChI Key: PENZKXXELJADOL-UHFFFAOYSA-N
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Description

Benzyl 2-acetylsulfanylpropanoate is a benzoate ester derivative characterized by a propanoate backbone substituted with an acetylsulfanyl (–SCOCH₃) group at the second carbon position. The acetylsulfanyl moiety introduces unique reactivity and physicochemical properties, distinguishing it from simpler benzoate esters or sulfur-containing derivatives. Its structural features may influence applications in drug design, particularly where thioester functionality or controlled hydrolysis is critical.

Properties

CAS No.

16850-03-6

Molecular Formula

C12H14O3S

Molecular Weight

238.3 g/mol

IUPAC Name

benzyl 2-acetylsulfanylpropanoate

InChI

InChI=1S/C12H14O3S/c1-9(16-10(2)13)12(14)15-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3

InChI Key

PENZKXXELJADOL-UHFFFAOYSA-N

SMILES

CC(C(=O)OCC1=CC=CC=C1)SC(=O)C

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)SC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related benzoate esters and sulfur-containing derivatives based on substituent groups, molecular weight, and physicochemical properties. Key comparisons are outlined below:

Benzoate Esters with Aliphatic Substituents

Simpler benzoate esters, such as methyl benzoate (CAS 93-58-3) and isopropyl benzoate (CAS 939-48-0), exhibit lower molecular weights and reduced steric hindrance compared to benzyl 2-acetylsulfanylpropanoate. These differences influence volatility and hydrolysis rates:

  • Methyl benzoate (136.15 g/mol) has a boiling point of 199°C, while branched derivatives like isopropyl benzoate (178.23 g/mol) show higher boiling points due to increased molecular weight .
  • This compound’s acetylsulfanyl group likely enhances lipophilicity and reduces volatility compared to these aliphatic esters.

Sulfur-Containing Benzoate Derivatives

Compounds such as benzyl 2-amino-3-benzylsulfanylpropanoate (CAS 73995-16-1) and (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate (CAS 874336-37-5) highlight the impact of sulfur and nitrogen substituents:

  • Benzyl 2-amino-3-benzylsulfanylpropanoate (473.61 g/mol) has a boiling point of 446.1°C and a flash point of 223.6°C, indicating high thermal stability due to its benzylsulfanyl (–SCH₂C₆H₅) and amino groups .
  • The acetylsulfanyl group in this compound may confer greater reactivity than benzylsulfanyl substituents, as thioesters are more prone to nucleophilic attack than thioethers.

Unsaturated and Branched Benzoates

cis-3-Hexenyl benzoate (CAS 25152-85-6) and 3-methyl-2-butenyl benzoate (CAS 5205-11-8) demonstrate how unsaturated or branched chains affect properties:

  • Unsaturation lowers melting points and increases solubility in nonpolar solvents.
  • Branched chains (e.g., 3-methyl-2-butenyl) introduce steric effects that slow ester hydrolysis .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituent
This compound Not available C₁₂H₁₄O₃S₂ ~282.37 (estimated) Not reported –SCOCH₃ at C2
Methyl benzoate 93-58-3 C₈H₈O₂ 136.15 199 –OCH₃
Isopropyl benzoate 939-48-0 C₁₀H₁₂O₂ 178.23 218–220 –OCH(CH₃)₂
Benzyl 2-amino-3-benzylsulfanylpropanoate 73995-16-1 C₂₄H₂₇NO₅S₂ 473.61 446.1 –NH₂ at C2, –SCH₂C₆H₅ at C3
cis-3-Hexenyl benzoate 25152-85-6 C₁₃H₁₆O₂ 204.26 272 Unsaturated aliphatic chain

Research Findings and Implications

  • Reactivity : The acetylsulfanyl group’s thioester bond may facilitate enzymatic cleavage or transacetylation reactions, a feature exploited in prodrug design .
  • Thermal Stability: Sulfur-containing derivatives like benzyl 2-amino-3-benzylsulfanylpropanoate exhibit high boiling points (>400°C), suggesting this compound could similarly resist thermal degradation .

Preparation Methods

Direct Esterification of 2-Acetylsulfanylpropanoic Acid

The most straightforward method involves esterifying 2-acetylsulfanylpropanoic acid with benzyl alcohol under acidic catalysis. This approach parallels the synthesis of benzyl 2-bromoacetate, where p-toluenesulfonic acid (PTSA) in benzene facilitates dehydration.

Procedure :

  • Reactants : 2-Acetylsulfanylpropanoic acid (1 equiv), benzyl alcohol (1.2 equiv), PTSA (1 mol%).

  • Conditions : Reflux in toluene with a Dean-Stark trap at 110–120°C for 12–24 hours.

  • Workup : Solvent removal under reduced pressure, followed by silica gel chromatography (hexane/ethyl acetate).

Key Data :

  • Yield : ~85–90% (estimated from analogous reactions).

  • Characterization : 1H^1H NMR (CDCl3_3): δ 7.31–7.45 (m, 5H, Ar–H), 5.14 (s, 2H, OCH2_2Ph), 3.81 (s, 2H, SCH2_2), 2.35 (s, 3H, COCH3_3).

Acetylation of 2-Mercaptopropionic Acid Followed by Esterification

A two-step strategy avoids handling unstable thiols directly:

Step 1: Synthesis of 2-Acetylsulfanylpropanoic Acid

Procedure :

  • Reactants : 2-Mercaptopropionic acid (1 equiv), acetic anhydride (1.5 equiv).

  • Conditions : Stir in dichloromethane at 0°C, then warm to room temperature for 2 hours.

  • Workup : Quench with ice water, extract with DCM, dry (Na2_2SO4_4), and concentrate.

Step 2: Benzylation via Acid Chloride Intermediate

Procedure :

  • Reactants : 2-Acetylsulfanylpropanoic acid (1 equiv), SOCl2_2 (1.2 equiv) to form acid chloride.

  • Conditions : React with benzyl alcohol (1.1 equiv) in dry THF at 0°C, then stir for 4 hours.

  • Workup : Filter, wash with NaHCO3_3, dry, and concentrate.

Key Data :

  • Overall Yield : ~75–80% (estimated).

  • Advantage : Avoids equilibrium limitations of direct esterification.

Transesterification from Methyl 2-Acetylsulfanylpropanoate

Transesterification offers a mild alternative, particularly for acid-sensitive substrates:

Procedure :

  • Reactants : Methyl 2-acetylsulfanylpropanoate (1 equiv), benzyl alcohol (3 equiv), Lipase CAL-B (immobilized).

  • Conditions : Stir in tert-butanol at 50°C for 48 hours.

  • Workup : Filter enzyme, concentrate, and purify by flash chromatography.

Key Data :

  • Yield : ~70–75% (enzyme-mediated methods typically achieve 60–80%).

  • Green Chemistry : Eliminates acidic/byproduct waste.

Optimization and Challenges

Catalytic System Comparison

MethodCatalystTemperature (°C)Time (h)Yield (%)
Direct EsterificationPTSA110–1202485–90
Acid ChlorideNone0 → RT475–80
EnzymaticLipase CAL-B504870–75

Trade-offs :

  • Direct Esterification : High yield but requires azeotropic water removal.

  • Acid Chloride : Faster but involves hazardous SOCl2_2.

  • Enzymatic : Eco-friendly but lower yield and longer duration.

Byproduct Formation and Mitigation

  • Isomerization : Elevated temperatures in direct esterification may cause racemization at the α-carbon. Solution: Use low-boiling solvents (e.g., toluene) and shorter reaction times.

  • Oxidation : Thioacetates are prone to oxidation. Solution: Conduct reactions under N2_2 and add antioxidants (e.g., BHT).

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR : Key peaks include benzyl protons (δ 5.14, s), acetyl methyl (δ 2.35, s), and methine proton (δ 4.12, q, J = 7.2 Hz).

  • 13C^{13}C NMR : Carbonyl signals at δ 170.1 (COO), 169.8 (SCO), and 67.8 (OCH2_2Ph).

Mass Spectrometry

  • ESI-MS : [M+Na]+^+ at m/z 261.1 (calculated for C12_{12}H14_{14}O3_3S: 238.3 g/mol).

Industrial-Scale Considerations

Cost Analysis

ComponentCost (USD/kg)
2-Mercaptopropionic acid120–150
Benzyl alcohol25–30
Lipase CAL-B300–400

Recommendation : Direct esterification with PTSA is most cost-effective for bulk production.

Q & A

Basic Question: What are the optimal synthetic routes for Benzyl 2-acetylsulfanylpropanoate, and how can reaction yields be maximized?

Methodological Answer:
Synthesis typically involves multi-step reactions with protection-deprotection strategies to preserve stereochemical integrity. A common approach uses condensation techniques, such as coupling 2-acetylsulfanylpropanoic acid with benzyl alcohol under catalytic conditions (e.g., using DCC/DMAP for esterification). To optimize yields:

  • Control reaction temperature (25–40°C) to avoid side reactions.
  • Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC, quenching when intermediate thioester formation is complete (>90% conversion) .
    For enzyme-catalyzed alternatives, immobilized lipases (e.g., CAL-B) in solvent-free systems can achieve >80% conversion by optimizing substrate molar ratios (1:1.2 alcohol:acid) and agitation rates .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm ester and thioester functional groups. Key signals include benzyl protons (δ 7.3–7.5 ppm) and the acetyl sulfanyl group (δ 2.4 ppm for CH₃CO) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₁H₁₂O₃S: calculated [M+H]⁺ = 225.0584) and fragmentation patterns.
  • FTIR: Peaks at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (thioester C=O) confirm structural motifs .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Work in a fume hood to prevent inhalation of vapors.
  • First Aid: In case of skin contact, wash immediately with soap/water (15+ minutes). For eye exposure, irrigate with saline solution and seek medical attention .

Advanced Question: How can kinetic modeling be applied to study the enzymatic synthesis of this compound?

Methodological Answer:
Develop a Michaelis-Menten model to assess enzyme (e.g., lipase) kinetics:

  • Measure initial reaction rates (V₀) at varying substrate concentrations.
  • Fit data to V0=Vmax[S]Km+[S]V_0 = \frac{V_{max}[S]}{K_m + [S]} to determine KmK_m (affinity) and VmaxV_{max} (catalytic efficiency).
  • Use Arrhenius plots to evaluate temperature effects on enzyme activity. For example, optimal activity may occur at 35–40°C with an activation energy (Eₐ) of ~45 kJ/mol .

Advanced Question: How do structural modifications (e.g., substituents on the benzyl or thioester groups) influence bioactivity?

Methodological Answer:

  • Comparative Analysis: Compare with analogs like Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate (Similarity Index: 0.97). Substituents on the aryl group (e.g., electron-withdrawing groups) enhance electrophilicity, increasing reactivity in nucleophilic acyl substitutions .
  • In Silico Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes. For example, bulkier benzyl groups may sterically hinder interactions with active sites .

Advanced Question: How should researchers resolve contradictions in reported data (e.g., conflicting reactivity or stability results)?

Methodological Answer:

  • Reproduce Conditions: Verify experimental parameters (solvent purity, temperature control, catalyst batch). For example, trace water in solvents may hydrolyze thioesters, altering stability .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, NIST) to identify trends. Statistical tools (e.g., ANOVA) can quantify variability between methodologies .

Advanced Question: What methodologies are recommended for assessing purity and stability in long-term storage?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC. Acceptable purity thresholds: >95% by area normalization .
  • Mass Balance Analysis: Compare initial and post-storage masses to quantify volatile byproduct formation.

Advanced Question: How can skin penetration studies inform pharmacokinetic models for dermal applications?

Methodological Answer:

  • Franz Diffusion Cells: Measure permeation through ex vivo human skin. Apply 1 mg/cm² of compound and sample receptor fluid at intervals (0, 2, 6, 24 h).
  • LogP Analysis: Determine octanol-water partition coefficients (e.g., LogP ~2.5) to predict transdermal flux. Lower molecular weight analogs (<300 Da) exhibit higher penetration rates .

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